molecular formula C12H10BrNO2 B2986733 5-bromo-N-(3-methylphenyl)furan-2-carboxamide CAS No. 58472-52-9

5-bromo-N-(3-methylphenyl)furan-2-carboxamide

Cat. No.: B2986733
CAS No.: 58472-52-9
M. Wt: 280.121
InChI Key: QFGQKZTXYFTFRW-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-methylphenyl)furan-2-carboxamide is a halogenated furan carboxamide derivative characterized by a bromine substituent at the 5-position of the furan ring and a 3-methylphenyl group attached via an amide linkage. This compound belongs to a class of furan-2-carboxamides, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

5-bromo-N-(3-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-8-3-2-4-9(7-8)14-12(15)10-5-6-11(13)16-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQKZTXYFTFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(3-methylphenyl)furan-2-carboxamide is a compound with notable biological significance, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a furan ring and a carboxamide moiety, suggests potential interactions with various biological targets. This article explores its synthesis, biological activities, and possible therapeutic applications based on diverse research findings.

  • Molecular Formula: C12H10BrNO2
  • Molecular Weight: 280.121 g/mol
  • CAS Number: 58472-52-9

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbonyl chloride with 3-methylaniline in the presence of appropriate catalysts. This process can yield the compound in moderate to high purity, allowing for subsequent biological testing.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against multidrug-resistant bacteria. In vitro tests demonstrated significant activity against various strains, including:

PathogenZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
A. baumannii183050
K. pneumoniae152540
S. aureus162035

These results indicate that the compound is particularly effective against NDM-positive strains of A. baumannii, suggesting its potential as a lead compound for developing new antibacterial agents .

Molecular docking studies have provided insights into the binding interactions between this compound and bacterial targets. The compound appears to inhibit bacterial growth by interfering with essential enzymatic pathways, which is critical for bacterial survival .

Case Studies

Case Study 1: Efficacy Against XDR Pathogens
A study evaluated the efficacy of this compound against extensively drug-resistant (XDR) pathogens using agar well diffusion methods. The findings indicated that at higher concentrations, the compound exhibited superior antibacterial activity compared to conventional antibiotics like meropenem, highlighting its potential as an alternative treatment option .

Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of furan derivatives has shown that modifications to the phenyl ring can significantly enhance biological activity. For instance, substituents on the aromatic ring can affect both potency and selectivity against specific bacterial strains .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table and analysis compare 5-bromo-N-(3-methylphenyl)furan-2-carboxamide with structurally similar compounds, focusing on substituent effects, synthetic yields, and reported bioactivities.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Bioactivity/Application Synthesis Yield Key Reference
This compound 5-Br, 3-methylphenyl Not explicitly reported
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (62) 5-Br, 5-nitrothiazol-2-yl Antimicrobial (selective activity) 44%
5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (84) 5-Br, 8-Cl, 2-methylimidazo[1,2-a]pyridin-3-yl Nurr1 agonist (neurodegenerative disease target) 81%
N-(4-Bromophenyl)furan-2-carboxamide (3) 4-Br phenyl Suzuki-Miyaura cross-coupling precursor 94%
5-Bromo-N-(4-formylphenyl)furan-2-carboxamide (27) 5-Br, 4-formylphenyl MMP-13 inhibitor (osteoarthritis target) 18%
5-Bromo-N-((1-methyl-3-oxo-hexahydroisoquinolin-4-yl)methyl)furan-2-carboxamide (6b31) 5-Br, hexahydroisoquinolin-4-yl Antimycobacterial agent 79%
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide 5-Br, 3-Cl, 4-(difluoromethoxy)phenyl Not reported (structural complexity for drug design)

Bioactivity and Target Selectivity

  • Antimicrobial activity : The nitrothiazole-substituted analog 62 shows selective antimicrobial activity, likely due to the nitro group’s redox activity and the thiazole ring’s ability to mimic bacterial cofactors .
  • Enzyme inhibition: Compound 27 inhibits MMP-13, a collagenase implicated in osteoarthritis, via non-zinc-binding interactions facilitated by the formyl group’s electrophilicity .
  • Antimycobacterial activity: The hexahydroisoquinoline derivative 6b31 demonstrates potency against Mycobacterium tuberculosis, with the bromine atom and hydrophobic isoquinoline group enhancing target binding .

Structural Modifications for Drug Design

  • Lipophilicity and bioavailability : The 3-methylphenyl group in the parent compound may improve blood-brain barrier penetration compared to polar substituents (e.g., 4-formylphenyl in 27 ) .
  • Halogenated analogs : Bromine at the 5-position is conserved across most analogs, suggesting its critical role in π-stacking or halogen bonding with biological targets. Chlorine or fluorinated derivatives (e.g., compound 20 ) introduce steric and electronic variations for optimizing target selectivity .

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